molecular formula C14H14ClN3O B7465075 1-[(4-Chlorophenyl)methyl]-1-methyl-3-pyridin-3-ylurea

1-[(4-Chlorophenyl)methyl]-1-methyl-3-pyridin-3-ylurea

Cat. No. B7465075
M. Wt: 275.73 g/mol
InChI Key: YRBGJMUJDUWFKU-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-1-methyl-3-pyridin-3-ylurea is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-1-methyl-3-pyridin-3-ylurea is not fully understood. However, it has been proposed to act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation. Specifically, it has been reported to inhibit the activity of cyclin-dependent kinases, which play a critical role in cell cycle regulation. Additionally, it has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-[(4-Chlorophenyl)methyl]-1-methyl-3-pyridin-3-ylurea has been reported to exhibit various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that lead to cancer cell death. Additionally, it has been reported to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis. In inflammation, it has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-[(4-Chlorophenyl)methyl]-1-methyl-3-pyridin-3-ylurea is its potential as a lead compound for the development of new anticancer and anti-inflammatory agents. Its relatively simple synthesis method and promising biological activity make it an attractive target for further investigation. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it challenging to study its biological activity in vitro.

Future Directions

There are several future directions for the study of 1-[(4-Chlorophenyl)methyl]-1-methyl-3-pyridin-3-ylurea. One of the most promising areas of investigation is the development of new derivatives with improved biological activity and solubility. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound as a potential therapeutic agent for cancer and inflammatory diseases.
Conclusion:
In conclusion, 1-[(4-Chlorophenyl)methyl]-1-methyl-3-pyridin-3-ylurea is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its simple synthesis method and promising biological activity make it an attractive target for further investigation. However, further studies are needed to fully understand its mechanism of action and to evaluate its safety and efficacy as a potential therapeutic agent.

Synthesis Methods

The synthesis of 1-[(4-Chlorophenyl)methyl]-1-methyl-3-pyridin-3-ylurea involves the reaction of 4-chlorobenzylamine with 3-aminopyridine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methyl isocyanate. The yield of the reaction is typically around 50-60%, and the purity of the product can be improved by recrystallization.

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]-1-methyl-3-pyridin-3-ylurea has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has shown potential as an anti-inflammatory agent and has been investigated for its ability to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-1-methyl-3-pyridin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c1-18(10-11-4-6-12(15)7-5-11)14(19)17-13-3-2-8-16-9-13/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBGJMUJDUWFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)Cl)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chlorophenyl)methyl]-1-methyl-3-pyridin-3-ylurea

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